2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known as BIBX 1382 and is a selective antagonist of the epidermal growth factor receptor (EGFR).
Mécanisme D'action
The mechanism of action of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide involves its binding to the EGFR, which is a transmembrane receptor that is involved in various cellular processes, including cell proliferation and differentiation. This compound inhibits the activation of the EGFR, which results in the inhibition of downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide have been extensively studied. This compound has been shown to inhibit the proliferation and migration of cancer cells, which makes it a potential therapeutic agent for cancer treatment. It has also been shown to induce apoptosis, which is a form of programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the growth of blood vessels, which is a process known as angiogenesis and is involved in tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide in lab experiments is its high selectivity for the EGFR. This compound does not affect other receptors, which makes it a valuable tool for studying the role of the EGFR in various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide. One potential direction is the development of new analogs of this compound that have improved solubility and potency. Another potential direction is the study of the effects of this compound on other signaling pathways that are involved in cancer development and progression. Additionally, the use of this compound in combination with other therapeutic agents may be explored as a potential treatment strategy for cancer.
Méthodes De Synthèse
The synthesis of 2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide involves the reaction of 2-aminobenzimidazole with butyric anhydride in the presence of a catalyst. The resulting product is then purified using various chromatographic techniques.
Applications De Recherche Scientifique
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been shown to inhibit the proliferation of human glioblastoma cells.
Propriétés
IUPAC Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-7(12)10(16)13-6-3-4-8-9(5-6)15-11(17)14-8/h3-5,7H,2,12H2,1H3,(H,13,16)(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHLSDPQPNTJGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)butanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.